4-Fluoro-1H-pyrazol-1-ol

Description

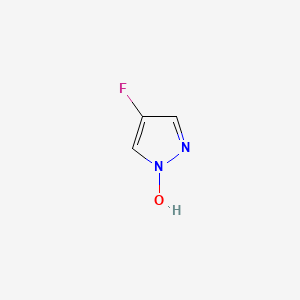

Structure

2D Structure

3D Structure

Properties

CAS No. |

921604-95-7 |

|---|---|

Molecular Formula |

C3H3FN2O |

Molecular Weight |

102.07 g/mol |

IUPAC Name |

4-fluoro-1-hydroxypyrazole |

InChI |

InChI=1S/C3H3FN2O/c4-3-1-5-6(7)2-3/h1-2,7H |

InChI Key |

QPDMARZSEJMRNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1O)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 4 Fluoro 1h Pyrazol 1 Ol

Mass Spectrometry (MS) Techniques

Fragmentation Pathways of N-Oxides and Hydroxylated Pyrazoles under Various Ionization Conditions

The fragmentation of N-oxides and hydroxylated pyrazoles under mass spectrometry conditions, such as Electrospray Ionization (ESI) and Electron Ionization (EI), provides crucial information for their structural identification. The fragmentation patterns are highly dependent on the ionization method and the substitution on the pyrazole (B372694) ring.

A characteristic fragmentation pathway for N-oxides under atmospheric pressure ionization conditions is the loss of an oxygen atom from the protonated molecule [M+H]⁺, resulting in a fragment ion at [M+H - 16]⁺. nih.gov This "deoxygenation" process is often thermally induced in the ion source and can be a diagnostic tool to differentiate N-oxides from their hydroxylated isomers. nih.gov The intensity of this deoxygenation peak can be influenced by the temperature of the heated capillary in the mass spectrometer. nih.gov

For hydroxylated pyrazoles, common fragmentation pathways involve the loss of small neutral molecules. Under ESI conditions, protonated molecules often undergo cleavage of the bond next to the hydroxyl group. In the case of more complex pyrazole derivatives, fragmentation can be initiated by the loss of substituents or parts of the heterocyclic ring system. For example, studies on substituted pyranopyrazolones have shown initial fragmentation through the elimination of CO, followed by the loss of a hydrogen atom and subsequent rearrangement and loss of an RCN group. researchgate.net

The nature of the substituent on the pyrazole ring significantly influences the fragmentation cascade. For instance, 1-acyl-substituted pyrazolines primarily dissociate through the formation of a pyrazolium (B1228807) cation, whereas 1-phenyl-substituted derivatives show more complex pathways involving ring contractions and rearrangements. Current time information in Madison County, US. In the study of protonated 3-pyrazole-substituted oxindoles, a retro-Michael reaction was observed, leading to the cleavage of the C-C bond connecting the pyrazole and oxindole (B195798) moieties. umons.ac.be

Under EI conditions, the fragmentation is often more extensive. For pyrimidinethiones connected to other heterocycles, fragmentation typically involves the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org The stability of the pyrimidine (B1678525) ring often leads to it being retained in larger fragments. sapub.org

The following table summarizes common fragmentation pathways observed for pyrazole derivatives under different ionization conditions.

| Ionization Method | Compound Type | Common Fragmentation Pathways | Reference |

| ESI | N-Oxides | Loss of oxygen atom [M+H - 16]⁺ (Deoxygenation) | nih.gov |

| ESI | Hydroxylated Pyrazoles | Loss of small neutral molecules (e.g., H₂O, CO) | researchgate.netlibretexts.org |

| ESI | Substituted Pyrazoles | Cleavage of substituent bonds, ring rearrangements | Current time information in Madison County, US.umons.ac.be |

| EI | Heterocyclic Systems | Successive loss of functional groups, decomposition of rings | sapub.org |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions

Tandem mass spectrometry (MS/MS) is an indispensable tool for the detailed structural elucidation of the fragment ions generated from protonated or deprotonated molecules of pyrazole derivatives. savemyexams.com This technique involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process, which can be repeated in multiple stages (MSⁿ), provides a wealth of structural information and helps in distinguishing between isomers that may produce similar full-scan mass spectra. savemyexams.commdpi.com

The fragmentation patterns observed in MS/MS spectra are predictable and reproducible, which allows for the establishment of systematic fragmentation pathways for different classes of compounds. nih.gov For instance, in the analysis of substituted pyrazole isomers, MS/MS can reveal characteristic fragment ions that are unique to a specific substitution pattern. A study on tetra-substituted phenylaminopyrazole derivatives demonstrated that two regioisomers, while having the same precursor ion, produced different MS² spectra, allowing for their unambiguous differentiation. mdpi.com One isomer showed a two-step fragmentation to form a key fragment ion, while the other formed it directly. mdpi.com Further fragmentation (MS³) of a common product ion also revealed alternative pathways unique to one of the isomers. mdpi.com

MS/MS is particularly useful in identifying the position of substituents on the pyrazole ring. For example, the differentiation of 2- and 3-substituted pyrazine (B50134) N-oxides was achieved by observing characteristic fragment ions in their MS/MS spectra, such as the loss of water or methanol, which were specific to the 3-substituted isomers. conicet.gov.ar The analysis of fragment ion intensities and the relative stabilities of precursor ions can also provide discriminatory information. conicet.gov.ar

The structural characterization of unknown compounds, such as metabolites, heavily relies on MS/MS. The fragmentation data can be compared with that of known reference standards or used to propose plausible structures for the fragment ions. nih.gov In the case of pyrazole-containing metabolites, MS/MS was used to confirm the formation of an N-hydroxypyrazole metabolite, which was proposed to be formed through the N-oxidation of a pyrimidine ring followed by ring-opening and rearrangement. researchgate.net

The table below provides examples of how MS/MS is used for the structural elucidation of pyrazole derivatives.

| Application of MS/MS | Compound Type | Key Findings | Reference |

| Isomer Differentiation | Tetra-substituted phenylaminopyrazoles | Different MS² fragmentation patterns for regioisomers. | mdpi.com |

| Positional Isomerism | Substituted pyrazine N-oxides | Characteristic fragment ions unique to the substituent's position. | conicet.gov.ar |

| Metabolite Identification | Pyrazole-containing metabolites | Confirmation of N-hydroxypyrazole structure through fragmentation. | researchgate.net |

| Fragmentation Pathway Elucidation | Organophosphate nerve agents (including pyrazole-related structures) | Establishment of systematic fragmentation pathways for compound classes. | nih.gov |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and conformation.

Single Crystal X-ray Diffraction Analysis of 4-Fluoro-1H-pyrazol-1-ol and its Derivatives

The crystal structure of 4-fluoro-1H-pyrazole, a compound closely related to this compound, was determined by single-crystal X-ray diffraction at 150 K. ljmu.ac.ukncsu.edu The compound crystallizes in the triclinic space group P-1. ljmu.ac.ukresearchgate.net The asymmetric unit contains two crystallographically independent molecules of 4-fluoro-1H-pyrazole linked by an N—H⋯N hydrogen bond. ljmu.ac.ukncsu.eduresearchgate.net The pyrazole rings in both independent moieties are essentially planar. ljmu.ac.uk

A comparison of the bond lengths of 4-fluoro-1H-pyrazole with other 4-halo-1H-pyrazoles (where the halogen is chlorine or bromine) reveals consistent N-N, C-N, and C-C bond distances across the series. ljmu.ac.uk In 4-fluoro-1H-pyrazole, similar to the parent pyrazole, the C-N bond adjacent to the sp² nitrogen is shorter than the one adjacent to the NH group, while the C-C bond adjacent to the sp² nitrogen is longer. ljmu.ac.uk

The crystal structures of other substituted pyrazole derivatives have also been extensively studied. For instance, the analysis of four N-substituted pyrazoline compounds, some containing a 4-fluorophenyl group, revealed details about their molecular conformation, including the dihedral angles between the pyrazole and the substituted phenyl rings. savemyexams.comresearchgate.net Studies on hydroxylated pyrazoles, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, have also been reported, providing precise geometric parameters. semanticscholar.org

The following table presents selected crystallographic data for 4-fluoro-1H-pyrazole.

| Parameter | Value | Reference |

| Crystal system | Triclinic | ljmu.ac.ukncsu.edu |

| Space group | P-1 | ljmu.ac.ukresearchgate.net |

| Temperature | 150 K | ljmu.ac.ukncsu.edu |

| Asymmetric unit | Two independent molecules | ljmu.ac.ukncsu.eduresearchgate.net |

Analysis of Intermolecular Interactions and Packing in the Crystalline State

The crystal packing of pyrazole derivatives is largely governed by intermolecular interactions, with hydrogen bonding being a predominant feature, especially in NH-pyrazoles. researchgate.netlibretexts.org In the crystal structure of 4-fluoro-1H-pyrazole, the molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming one-dimensional chains. ljmu.ac.ukncsu.eduresearchgate.net This catemeric structure is notably different from the trimeric supramolecular motifs observed in the crystal structures of the isomorphous 4-chloro- and 4-bromo-1H-pyrazoles. ljmu.ac.ukacs.org

The nature and position of substituents on the pyrazole ring significantly influence the resulting hydrogen-bonding motifs, which can include dimers, trimers, tetramers, and catemers (chains). acs.orgresearchgate.net The self-assembly of NH-pyrazoles through N-H···N hydrogen bonds is a common feature, and these interactions can be assisted by resonance within the pyrazole ring. researchgate.net

The table below summarizes the types of intermolecular interactions observed in the crystalline state of various pyrazole derivatives.

| Compound | Predominant Intermolecular Interactions | Supramolecular Motif | Reference |

| 4-Fluoro-1H-pyrazole | N—H⋯N hydrogen bonds | One-dimensional chains (catemers) | ljmu.ac.ukncsu.eduresearchgate.net |

| 4-Chloro/Bromo-1H-pyrazoles | N—H⋯N hydrogen bonds | Trimers | ljmu.ac.ukacs.org |

| Pyrenyl-pyrazole-aldehyde | C-H···O, C-H···π, π···π stacking | Dimer formation via C-H···O bonds | Current time information in Madison County, US. |

| NH-pyrazoles (general) | N-H···N hydrogen bonds | Dimers, trimers, tetramers, chains | researchgate.netlibretexts.org |

Direct Observation of Tautomeric Forms in the Solid State via X-ray Diffraction

X-ray diffraction can provide direct evidence for the existence of specific tautomeric forms in the solid state. rsc.orgwiley.com For asymmetrically substituted pyrazoles, the position of the N-H proton can be determined, thus identifying the predominant tautomer in the crystal lattice.

In a study of 3(5)-phenylpyrazoles, X-ray crystallography of 4-bromo-3(5)-phenylpyrazole showed that the 3-phenyl tautomer is the one present in the solid state. rsc.org This finding was consistent with NMR studies in solution, which indicated a preference for the 3-phenyl tautomer. rsc.org However, there are cases where a mixture of tautomers can co-exist in the crystal. For instance, one non-symmetric pyrazole was reported to exist as a 50:50 mixture of its two tautomers in the solid state. rsc.org

The study of pyrazole-4-carboxylic acid using X-ray diffraction revealed proton disorder of the NH and OH groups, implying a dynamic equilibrium between tautomers in the solid state. nih.govdntb.gov.ua The crystal structure showed quasi-linear ribbons where the molecules are linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups, with disordered hydrogen-bonded protons. nih.govdntb.gov.ua This disorder indicates a very fast degenerate double proton transfer between the two tautomeric forms. dntb.gov.ua

The determination of the tautomeric form in the solid state is crucial as it can influence the compound's physical properties and biological activity. The combination of X-ray diffraction with solid-state NMR and computational studies provides a comprehensive understanding of tautomerism in pyrazole systems. nih.govsapub.orgdntb.gov.ua

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of pyrazole derivatives exhibit characteristic bands corresponding to the vibrations of the pyrazole ring and its substituents. For example, in a study of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the C=N and C-N stretching vibrations of the pyrazole ring were observed at 1593 cm⁻¹ and 1495 cm⁻¹, respectively. lifesciencesite.com The C-F stretching vibration, a key feature for fluorinated compounds, was identified at 1224 cm⁻¹. lifesciencesite.com

Hydrogen bonding significantly influences the vibrational spectra of NH-pyrazoles. The N-H stretching vibration, typically found in the 3200-3500 cm⁻¹ region, is often broadened and shifted to lower frequencies upon hydrogen bond formation. In the case of 3,5-dimethylpyrazole, which forms cyclic hydrogen-bonded trimers in the solid state, the IR spectrum shows a characteristic high absorption in the 3200-2500 cm⁻¹ region due to Fermi resonance involving the ν(NH) vibrations. conicet.gov.ar

Computational methods, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental data to assign the observed vibrational bands. conicet.gov.ar These calculations can predict the harmonic vibrational frequencies and intensities for different tautomers and conformers, aiding in the interpretation of complex spectra. conicet.gov.ar

The table below lists some characteristic vibrational frequencies for pyrazole derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes | Reference |

| N-H stretch | 3200-3500 (free), 2500-3200 (H-bonded) | Broad and shifted to lower frequency in H-bonded systems. | conicet.gov.ar |

| Aromatic C-H stretch | ~3050 | lifesciencesite.com | |

| C=N stretch | 1590-1610 | Pyrazole ring vibration. | lifesciencesite.com |

| C=C stretch | ~1360 | Aromatic ring vibration. | lifesciencesite.com |

| C-N stretch | ~1495 | Pyrazole ring vibration. | lifesciencesite.com |

| C-F stretch | ~1224 | Characteristic for fluoro-substituted compounds. | lifesciencesite.com |

Characteristic Vibrational Modes of the Pyrazole Ring and Substituents

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

The electronic absorption spectrum of this compound is predicted to show characteristic absorption bands in the ultraviolet region, arising from electronic transitions within the pyrazole chromophore.

Generally, pyrazole derivatives exhibit strong absorption in the UV region due to π-π* transitions. researchgate.net For substituted haloaminopyrazoles, these transitions result in characteristic absorption bands in the 246–300 nm range. researchgate.net The precise position of the absorption maximum (λmax) is influenced by the nature and position of substituents on the pyrazole ring.

The introduction of a fluorine atom at the 4-position and a hydroxyl group at the N1-position will modulate the electronic structure of the pyrazole ring. The fluorine atom, being highly electronegative, typically acts as an electron-withdrawing group via the inductive effect, which can influence the energy of the molecular orbitals. olemiss.edu This may lead to a shift in the absorption maxima compared to the unsubstituted pyrazole. Some studies suggest that fluorine's inductive effect can cause a hypsochromic (blue) shift of about 10 nm relative to chlorine.

The primary electronic transitions expected for this compound are π-π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyrazole ring system. Depending on the solvent environment, n-π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, typically as lower intensity bands at longer wavelengths.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Absorption Maximum (λmax) | Type of Transition | Chromophore |

| ~240 - 300 nm | π → π* | Pyrazole Ring |

Computational Investigations of 4 Fluoro 1h Pyrazol 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the properties of molecules with a high degree of accuracy. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches, each offering a different balance between computational cost and accuracy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, providing robust predictions of molecular geometries and electronic properties. For pyrazole (B372694) derivatives, DFT calculations, particularly using hybrid functionals like B3LYP with extensive basis sets such as 6-311++G(d,p), are frequently employed to optimize molecular structures and analyze electronic characteristics. mdpi.comicm.edu.pl These calculations reveal how substituents, such as the fluorine atom at the C4 position and the hydroxyl group at the N1 position, influence the planarity of the pyrazole ring and the distribution of electron density.

Table 1: Predicted Molecular Geometry Parameters for a Model 4-Fluoro-1H-pyrazol-1-ol Ring (Based on data from related pyrazole structures)

| Parameter | Predicted Value (Å / °) | Description |

| N1-N2 Bond Length | 1.35 Å | The bond between the two nitrogen atoms in the pyrazole ring. |

| N2-C3 Bond Length | 1.33 Å | The bond between the N2 and C3 atoms. |

| C3-C4 Bond Length | 1.40 Å | The bond between the C3 and C4 atoms. |

| C4-C5 Bond Length | 1.38 Å | The bond between the C4 and C5 atoms, influenced by the fluorine substituent. |

| C5-N1 Bond Length | 1.34 Å | The bond between the C5 and N1 atoms. |

| C4-F Bond Length | 1.35 Å | The bond between the C4 carbon and the fluorine atom. |

| N1-O Bond Length | 1.40 Å | The bond for the N-hydroxy group. |

| C3-C4-C5 Angle | 105.0° | The internal angle of the ring at the C4 position. |

| N2-N1-C5 Angle | 112.0° | The internal angle of the ring at the N1 position. |

Note: These values are illustrative and derived from computational data on analogous compounds. nih.gov The actual parameters would require specific calculations for this compound.

DFT calculations are also used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. icm.edu.pl

Ab Initio and Semi-Empirical Methods for Conformational and Energetic Analysis

Beyond DFT, other computational methods are valuable for analyzing pyrazole systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. mdpi.comsmolecule.com These higher-level calculations are often used to obtain more accurate energetic data, especially for systems where electron correlation is important, such as in the study of weak intermolecular interactions and hydrogen bonding. smolecule.com For complex processes like proton transfer, MP2 calculations can provide benchmark energy barriers. researchgate.net

Semi-empirical methods , such as AM1, PM3, and MNDO, simplify the calculations by incorporating parameters derived from experimental data. researchgate.netuni-muenchen.denumberanalytics.com These methods are computationally much faster than DFT or ab initio techniques, making them suitable for preliminary analysis of large molecules or for screening large numbers of compounds. numberanalytics.comnih.gov However, their accuracy can be limited, and studies on pyrazolone (B3327878) tautomerism have shown that semi-empirical methods may not always correctly predict the relative stabilities of tautomers compared to higher-level theoretical approaches. researchgate.net

Tautomerism and Proton Transfer Dynamics

N-hydroxy pyrazoles are subject to complex tautomeric equilibria, where protons can migrate to different positions on the heterocyclic ring, leading to distinct structural isomers. Computational chemistry is essential for understanding the dynamics and energetics of these processes.

Theoretical Assessment of N-Hydroxy Pyrazole Tautomerism and Relative Stabilities

The this compound molecule can theoretically exist in several tautomeric forms. The primary equilibrium involves the N-hydroxy form (an enol-like structure) and its corresponding keto forms, often referred to as pyrazolones. The relative stability of these tautomers is highly sensitive to the chemical environment and the nature of substituents on the pyrazole ring. researchgate.nettandfonline.com

Computational studies on related hydroxypyrazoles and pyrazolones show that in the gas phase, the hydroxy tautomer is often the most stable form. researchgate.net However, the presence of substituents can alter this balance. For instance, DFT calculations on 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol indicated that the OH-tautomer is the most stable form by a significant margin compared to its keto tautomers.

Table 2: Illustrative Relative Energies of Hydroxypyrazole Tautomers in the Gas Phase (Based on computational studies of analogous compounds)

| Tautomer | Structure | Relative Energy (kcal/mol) |

| 1H-Pyrazol-1-ol | N-OH form | 0 (Reference) |

| 1,2-Dihydro-pyrazol-3-one | NH-keto form | +5 to +8 |

| 1H-Pyrazol-4-one | CH-keto form | +7 to +10 |

Note: These are generalized energy ranges based on calculations for various hydroxypyrazole systems. ijpcbs.comresearchgate.net The exact values for this compound would depend on the specific computational model.

Energetic Barriers and Pathways for Intramolecular Proton Transfer Processes

Proton transfer is the fundamental process that connects different tautomers. Computational studies on pyrazoles have consistently shown that direct intramolecular proton transfer (a 1,2-proton shift between the two ring nitrogens) faces a very high energetic barrier, typically calculated to be around 50 kcal/mol. mdpi.comnih.gov This makes the uncatalyzed intramolecular pathway kinetically unfavorable under normal conditions.

Instead, proton exchange in pyrazoles is predominantly an intermolecular process. nih.gov This can occur through self-association, where one pyrazole molecule acts as a proton donor while another acts as an acceptor, or it can be mediated by solvent molecules. Water, in particular, has been shown to dramatically lower the activation energy for proton transfer by forming a hydrogen-bonded bridge between the donor and acceptor sites. mdpi.comresearchgate.net Computational models show that the presence of just two water molecules can create a favorable pathway for proton transfer in azoles. mdpi.comnih.gov

Computational Models for Solvent Effects on Tautomeric Equilibria

The solvent environment plays a crucial role in determining the position of tautomeric equilibria. Computational chemists simulate solvent effects using various models, with the Polarizable Continuum Model (PCM) being one of the most common. ijpcbs.com In this model, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent, allowing for the calculation of electrostatic interactions.

Studies on pyrazolones have demonstrated that polar solvents significantly influence tautomeric stability. ijpcbs.com Generally, more polar tautomers are stabilized to a greater extent by polar solvents. For N-substituted pyrazolones, the CH form is typically favored in nonpolar solvents, while the more polar NH or OH forms are stabilized in polar environments like ethanol (B145695) or water. ijpcbs.com The energy difference between tautomers can change by several kcal/mol when moving from the gas phase to a polar solvent. ijpcbs.com For N-hydroxypyrazoles, an increase in solvent polarity is predicted to favor the more polar keto tautomers. tandfonline.com This solvent-induced shift in equilibrium is a critical consideration when comparing theoretical predictions with experimental results obtained in solution.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory, governing the molecule's ability to donate and accept electrons, respectively.

HOMO-LUMO Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests a more reactive species.

Computational studies on various pyrazole derivatives provide a basis for estimating the electronic characteristics of this compound. For instance, DFT calculations on a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole derivative revealed a HOMO-LUMO gap of 4.614 eV, indicating a molecule with low polarizability and high stability. icm.edu.pl Another study on a different pyrazole derivative calculated the HOMO-LUMO energy gap to be approximately 4.0 eV, suggesting a stable yet reactive molecule. researchgate.net For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the calculated energy gap was found to be 3.743 eV. chemicalbook.com

Based on these findings for structurally related compounds, it is reasonable to predict that this compound would also possess a significant HOMO-LUMO energy gap, likely in the range of 4-5 eV. The presence of the electronegative fluorine atom and the hydroxyl group will influence the precise energy levels of the frontier orbitals. The electronic transitions, corresponding to the excitation of an electron from the HOMO to the LUMO, would likely occur in the ultraviolet region of the electromagnetic spectrum.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -8.0 to -9.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on computational data for structurally similar pyrazole derivatives and have not been experimentally determined for this compound.

Prediction of Reactive Sites based on FMOs and Electrostatic Potential Maps

The spatial distribution of the HOMO and LUMO provides crucial information about the reactive sites of a molecule. The HOMO is typically localized on the electron-rich regions, indicating sites susceptible to electrophilic attack. The LUMO, conversely, is found in electron-deficient areas, highlighting potential sites for nucleophilic attack.

In related pyrazole systems, the HOMO is often distributed over the pyrazole ring, particularly the nitrogen and carbon atoms, while the LUMO can be localized on the pyrazole ring or substituents. smolecule.com For this compound, the HOMO is expected to be concentrated on the pyrazole ring and the oxygen atom of the hydroxyl group, making these sites prone to electrophilic attack. The LUMO is likely to be distributed over the pyrazole ring and influenced by the electron-withdrawing fluorine atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is predicted to show a region of high negative potential around the oxygen atom of the hydroxyl group and the N2 nitrogen of the pyrazole ring, confirming these as likely sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the regions near the fluorine atom are expected to exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energetics.

Elucidation of Proposed Synthetic Reaction Mechanisms

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a suitable precursor. For this compound, a plausible synthetic route could involve the reaction of a fluorinated precursor with a source of hydroxylamine (B1172632) or a protected hydroxylamine.

Computational studies on the synthesis of related pyrazoles have shed light on the mechanistic details of these transformations. For example, the synthesis of 4-fluoro-1H-pyrazoles has been achieved through the fluorination of 1H-pyrazoles using electrophilic fluorinating agents like Selectfluor®. mdpi.com Another approach involves the cyclization of 2-fluoromalondialdehyde with hydrazine. google.com The synthesis of 4-phenylpiperidin-4-ol substituted pyrazole involved the reaction of a β-diketoester with 4-fluorophenyl hydrazine. icm.edu.plbibliotekanauki.pl

A proposed mechanism for the synthesis of this compound could be computationally modeled to understand the feasibility of the reaction pathway. This would involve identifying the reactants, intermediates, transition states, and products and calculating their relative energies.

Characterization of Transition States and Reaction Energetics

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational chemistry allows for the precise location and characterization of transition state structures. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined.

For a proposed synthesis of this compound, computational modeling could be used to identify the transition state for the key bond-forming steps. The geometry of the transition state would reveal the arrangement of atoms at the point of maximum energy, providing insights into the steric and electronic factors that govern the reaction rate.

Table 2: Hypothetical Reaction Energetics for a Proposed Synthesis of this compound

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15 to +25 |

| 3 | Intermediate | -5 to -15 |

| 4 | Transition State 2 | +10 to +20 |

| 5 | Products | -20 to -30 |

Note: These are hypothetical values and would need to be calculated using appropriate computational methods for a specific proposed reaction mechanism.

Computational Spectroscopy

Computational methods can be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic and vibrational characteristics.

DFT calculations have been successfully employed to predict the 1H and 13C NMR spectra of various pyrazole derivatives. acs.org For this compound, theoretical calculations of NMR chemical shifts would be expected to show characteristic signals for the protons and carbons of the pyrazole ring, influenced by the fluorine and hydroxyl substituents. For instance, DFT calculations on 4-halogenated-1H-pyrazoles have shown that the resonance of the N-H proton shifts downfield as the electronegativity of the halogen substituent decreases. mdpi.com

Similarly, the infrared (IR) spectrum of this compound can be simulated computationally. The calculated vibrational frequencies would correspond to the various stretching and bending modes of the molecule. Key predicted vibrational bands would include the O-H stretch of the hydroxyl group, the C-F stretch, and the characteristic vibrations of the pyrazole ring. Comparison of the computed spectrum with experimental data can confirm the structure of the compound. For example, DFT calculations have been used to assign the N-H stretching frequencies in the IR spectra of 4-halogenated-1H-pyrazoles. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature |

| ¹H NMR | Signals for pyrazole ring protons, OH proton |

| ¹³C NMR | Signals for pyrazole ring carbons, influenced by F and OH |

| IR | O-H stretching band, C-F stretching band, pyrazole ring vibrations |

Note: These are general predictions. Accurate values would require specific computational simulations.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are routinely used to predict ¹H, ¹³C, and other nuclei's chemical shifts, as well as spin-spin coupling constants.

For this compound, the chemical shifts would be significantly influenced by the electron-withdrawing effects of the fluorine atom at the C4 position and the hydroxyl group at the N1 position. DFT calculations on related 4-halogenated-1H-pyrazoles have shown a good correlation between theoretical predictions and experimental data. mdpi.com For instance, in a study comparing halogenated pyrazoles, DFT calculations at the mp2/cc-pVTZ level were used to predict ¹H NMR chemical shifts. mdpi.com

Based on these analogous systems, the predicted ¹H NMR spectrum of this compound would likely show distinct signals for the protons at the C3 and C5 positions of the pyrazole ring. The fluorine atom at C4 would induce a downfield shift for the adjacent protons. The hydroxyl proton (OH) signal would be expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature.

The ¹³C NMR spectrum would be characterized by the C-F coupling constant. In a related compound, 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol, a large J(C-F) coupling constant of 245 Hz was observed for the carbon attached to the fluorine atom. A similar large coupling constant would be anticipated for the C4 carbon in this compound. The chemical shifts of the pyrazole ring carbons would also be influenced by the substituents.

A hypothetical data table for the predicted NMR chemical shifts of this compound, based on data from related compounds, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H3/H5 | ~7.5 - 8.0 | Doublet | J(H-F) ~2-4 |

| OH | Variable | Broad Singlet | - |

| C3/C5 | ~130 - 140 | - | - |

| C4 | ~150 - 160 | - | J(C-F) ~240-250 |

Simulated Vibrational Spectra for Experimental Band Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are an excellent tool for simulating vibrational spectra, which can then be used to assign experimental bands to specific vibrational modes. These calculations typically yield harmonic frequencies, which are often scaled to improve agreement with experimental data. derpharmachemica.com

For this compound, the simulated IR spectrum would be expected to show characteristic bands for the O-H, N-H (if tautomerism occurs), C-F, C=C, and C-N stretching and bending vibrations. In a study of 4-halogenated-1H-pyrazoles, the experimental and theoretical IR spectra were compared, showing good agreement. mdpi.com The N-H stretching modes in these pyrazoles were observed in the range of 3100-3300 cm⁻¹. mdpi.com For 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol, a strong O-H stretching band was observed at 3250 cm⁻¹, and a C-F stretching band was found at 1090 cm⁻¹.

The simulated vibrational spectrum of this compound would aid in the definitive assignment of these and other bands, helping to confirm the molecular structure.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | ~3200 - 3400 |

| C-H stretch (aromatic) | ~3000 - 3100 |

| C=C/C=N stretch (ring) | ~1500 - 1600 |

| C-F stretch | ~1050 - 1150 |

Theoretical UV-Vis Absorption and Emission Spectra

Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption and emission spectra of molecules. These calculations provide information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., HOMO to LUMO).

For this compound, the UV-Vis spectrum would be influenced by the π-system of the pyrazole ring and the electronic effects of the fluoro and hydroxyl substituents. Computational studies on pyrazole derivatives have shown that TD-DFT calculations can accurately predict their absorption spectra. icm.edu.pl For example, in a study on a 4-phenylpiperidin-4-ol substituted pyrazole, DFT calculations were used to determine the HOMO-LUMO energy gap, which is related to the electronic transitions. icm.edu.pl The introduction of fluorine, an electron-withdrawing group, can lead to shifts in the absorption maxima.

The theoretical UV-Vis spectrum of this compound would likely show absorption bands in the UV region, corresponding to π-π* transitions within the pyrazole ring. The exact position of these bands would depend on the specific electronic structure, which can be precisely modeled using TD-DFT.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value |

|---|---|

| λmax (nm) | ~250 - 300 |

| Transition Type | π → π* |

| Major Contribution | HOMO → LUMO |

Reactivity and Derivatization of 4 Fluoro 1h Pyrazol 1 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is influenced by the substituents present. The fluorine atom at the C4 position and the hydroxyl group at the N1 position significantly impact the electronic properties of the ring.

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, with the preferred position of substitution being the C4 position in unsubstituted pyrazoles. nih.gov However, in 4-Fluoro-1H-pyrazol-1-ol, this position is already occupied by a fluorine atom. The fluorine atom is an electron-withdrawing group, which generally deactivates the ring towards electrophilic substitution. olemiss.edu Despite this, electrophilic fluorination of 1H-pyrazole using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has been shown to selectively yield 4-Fluoro-1H-pyrazole. google.com This suggests that direct fluorination of the pyrazole ring is a viable method for introducing the fluorine atom. google.com Further electrophilic substitution on the this compound ring would likely occur at the C3 or C5 positions, though this is less common and would be highly dependent on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution: The presence of the electron-withdrawing fluorine atom can make the pyrazole ring more susceptible to nucleophilic attack, particularly at the carbon atom bearing the fluorine. researchgate.net However, direct nucleophilic displacement of the fluorine atom on the pyrazole ring is generally difficult due to the strength of the C-F bond. olemiss.edu More commonly, nucleophilic substitution reactions are observed on derivatives of pyrazoles, such as those with leaving groups at other positions on the ring. smolecule.comresearchgate.net For instance, the chloro group in 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol can undergo nucleophilic substitution. smolecule.com

Functional Group Transformations of the N-Hydroxyl Moiety

The N-hydroxyl group is a key functional handle for the derivatization of this compound, allowing for a range of transformations.

The oxygen atom of the N-hydroxyl group is nucleophilic and can readily react with various electrophiles.

Alkylation: The N-hydroxyl group can be alkylated using alkyl halides or other alkylating agents in the presence of a base. This reaction introduces an alkoxy group at the N1 position. Similar alkylation reactions have been reported for other pyrazole derivatives, often using a base like potassium carbonate to deprotonate the hydroxyl group, followed by reaction with an alkyl halide.

Acylation: Acylation of the N-hydroxyl group can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction forms an N-acyloxy derivative, which can serve as a precursor for further transformations or as a biologically active molecule itself.

Silylation: The N-hydroxyl group can be protected by converting it into a silyl (B83357) ether. This is typically accomplished by reacting the compound with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This protecting group can be readily removed under specific conditions.

A representative table of these transformations is provided below:

| Transformation | Reagent Example | Product Type |

| Alkylation | Methyl iodide (CH₃I), K₂CO₃ | N-methoxy pyrazole |

| Acylation | Acetyl chloride (CH₃COCl) | N-acetoxy pyrazole |

| Silylation | TBDMSCl, Imidazole | N-silyloxy pyrazole |

The N-hydroxyl group can also undergo reduction and oxidation reactions.

Reduction: The N-hydroxyl group can be reduced to the corresponding N-H pyrazole. This can be achieved using various reducing agents. For example, the reduction of a related compound, 1-(4-fluorophenyl)-1H-pyrazol-3-ol, to the corresponding alcohol has been mentioned, although this refers to a C-hydroxyl group. The reduction of the N-hydroxyl group in this compound would yield 4-fluoro-1H-pyrazole.

Controlled Oxidation: The N-hydroxyl group can be oxidized to a pyrazole-N-oxide. This transformation introduces a new functional group and can significantly alter the electronic properties and reactivity of the pyrazole ring. Oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) have been used for the oxidation of hydroxyl groups in other pyrazole derivatives.

Alkylation, Acylation, and Silylation of the N-Hydroxyl Group

Cyclization Reactions Utilizing this compound as a Precursor

The structural features of this compound make it a valuable precursor for the synthesis of more complex heterocyclic systems through cyclization reactions. nih.govmdpi.com

One of the most significant applications of pyrazole derivatives in cyclization reactions is the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.govnih.govresearchgate.net These compounds are of great interest due to their diverse biological activities. nih.govjst.go.jp

The general strategy involves the reaction of an aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net In the context of this compound, it would first need to be converted to a 5-aminopyrazole derivative. This could potentially be achieved through a series of functional group transformations. Once the 5-amino-4-fluoropyrazole is obtained, it can be condensed with various 1,3-dicarbonyl compounds to yield a range of substituted pyrazolo[1,5-a]pyrimidines. nih.govnih.govjst.go.jp The reaction often proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration. nih.gov

A variety of substituted pyrazolo[1,5-a]pyrimidines have been synthesized using this methodology, demonstrating the versatility of this approach. nih.govnih.govresearchgate.netjst.go.jp

Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization reactions to form novel heterocyclic structures. For instance, if a side chain containing a suitable electrophilic center is introduced at the C5 position, it could potentially react with the N1-hydroxyl group or the N2-nitrogen of the pyrazole ring to form a fused ring system.

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound”. Consequently, it is not possible to provide an article on its reactivity and derivatization as requested in the detailed outline.

The search results did yield information on related but distinct compounds:

4-Fluoro-1H-pyrazole : Data is available for its synthesis and the crystal structure has been described. chemicalbook.comgoogle.comresearchgate.netnih.gov

Other fluorinated pyrazole derivatives : The literature includes details on the synthesis and reactivity of various other pyrazoles containing fluorine. fluorochem.co.ukmdpi.comolemiss.eduacs.orgworktribe.com

N-Hydroxypyrazoles : There are studies on the synthesis, reactivity, and biological evaluation of pyrazoles with a hydroxyl group on the nitrogen atom (N-hydroxypyrazoles). rsc.orgnih.govclockss.orgrsc.orgnih.gov

However, no publications were found that specifically describe the synthesis, stability, or reactions (including metal-catalyzed coupling, C-H functionalization, pericyclic, or multicomponent reactions) of This compound . The strict adherence to the provided outline, which is focused solely on this specific compound, cannot be fulfilled without such data.

Applications of 4 Fluoro 1h Pyrazol 1 Ol in Advanced Chemical Research

Role as a Versatile Organic Building Block

The pyrazole (B372694) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its metabolic stability and ability to participate in various biological interactions. nih.govmdpi.com The introduction of fluorine and an N-hydroxyl group further enhances its utility as a foundational component for constructing sophisticated molecules.

Synthesis of Complex Fluorinated Heterocycles and Molecular Architectures

4-Fluoro-1H-pyrazol-1-ol serves as a valuable synthon for creating more elaborate fluorinated heterocyclic systems. The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. olemiss.eduresearchgate.netacs.org The N-hydroxyl group provides a reactive site for further derivatization, allowing for the construction of N-O-linked heterocycles or its use as a directing group in subsequent reactions.

General synthetic routes that utilize pyrazole derivatives often involve condensation reactions with biselectrophilic compounds to build fused ring systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.com The presence of the 4-fluoro substituent can influence the regioselectivity of these cyclization reactions. olemiss.edu For instance, fluorinated pyrazol-5-ols are key intermediates in the synthesis of chiral pyrazolidinones, which are themselves valuable in asymmetric catalysis. rsc.orgnih.gov Therefore, this compound is a promising starting material for accessing novel, biologically active fluorinated compounds that are otherwise difficult to synthesize. google.comsci-hub.se

Design of Rigid and Conformationally Constrained Scaffolds

The inherent planarity and rigidity of the pyrazole ring are critical for designing molecules with well-defined three-dimensional structures. mdpi.com This conformational constraint is essential for optimizing a molecule's fit within the binding site of a target protein, a key principle in rational drug design. By incorporating the this compound scaffold, chemists can create larger molecules with reduced conformational flexibility, which often leads to increased potency and selectivity. nih.gov

The fluorine atom and the N-hydroxyl group also provide specific vectors for non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, further anchoring the molecule to its biological target. This makes the scaffold particularly useful for developing inhibitors for enzymes like kinases, where a rigid core structure is often a prerequisite for high activity.

Coordination Chemistry and Ligand Design

Pyrazole derivatives are exemplary ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. researchgate.netresearchgate.net The N-hydroxy functionality of this compound introduces an oxygen donor atom, enabling versatile coordination modes.

Chelation Properties of this compound with Transition Metal Centers

This compound can act as a bidentate chelating agent, coordinating to a metal center through the N2 nitrogen of the pyrazole ring and the oxygen atom of the N-hydroxyl group. This forms a stable five-membered chelate ring. Pyrazolone (B3327878) and hydroxypyrazole ligands are known to form complexes with various transition metals, including copper, iron, and lanthanides. researchgate.nettandfonline.com

The electronic properties of the ligand are crucial in determining the stability and reactivity of the resulting metal complex. The fluorine atom at the C4 position acts as an electron-withdrawing group, which modulates the electron density on the pyrazole ring. This electronic perturbation influences the σ-donor ability of the coordinating nitrogen atom, thereby fine-tuning the properties of the metal center. This tunability is a key advantage in designing metal complexes for specific applications. researchgate.net

Table 1: Potential Coordination Modes and Influencing Factors

| Coordination Feature | Description | Structural Origin |

|---|---|---|

| Chelation Mode | Bidentate (N,O-chelation) | Involving the pyrazole N2 nitrogen and the N1-hydroxyl oxygen. |

| Electronic Tuning | The electron-withdrawing fluorine atom at the C4 position modifies the electron density of the pyrazole ring, affecting the ligand's donor strength. | 4-Fluoro substituent. |

| Complex Formation | Capable of forming mononuclear complexes or bridging to form polynuclear structures, such as cyclic trinuclear complexes with d¹⁰ metals like Cu(I) and Ag(I). mdpi.com | Pyrazole ring structure and N-hydroxyl group. |

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from pyrazole-based ligands are effective catalysts for a variety of organic transformations. researchgate.netnih.gov Iron and copper complexes, for example, are used in oxidation catalysis, including the oxidation of catechol and water. encyclopedia.pubmdpi.comrsc.org Palladium complexes featuring pyrazole ligands have been successfully employed in C-C cross-coupling reactions. researchgate.net

Complexes of this compound are proposed as promising candidates for homogeneous catalysis. The N-hydroxyl group, being protic, can participate in metal-ligand cooperative catalysis, where the ligand is not merely a spectator but plays an active role in the reaction mechanism, for instance, by facilitating proton transfer steps. nih.gov The electronic influence of the fluorine substituent can be used to modulate the redox potential and electrophilicity of the metal center, thereby optimizing catalytic activity and selectivity. researchgate.net

Advanced Materials Science Applications

The unique structural and electronic properties of pyrazole derivatives and their metal complexes make them attractive for applications in materials science. Specifically, complexes of d¹⁰ metals like copper(I) and silver(I) with pyrazolate ligands are known to form luminescent materials. mdpi.com

Cyclic trinuclear complexes, [M(Pz)]₃, are a common structural motif for pyrazolate complexes of these metals. Their planar structure facilitates the formation of supramolecular assemblies through weak interactions like metallophilic (metal-metal) and π-π stacking interactions. These interactions are critical in dictating the photophysical properties of the material, such as emission color and quantum yield.

It is anticipated that complexes of this compound could be explored for the development of novel photoluminescent materials. The fluorine atom can introduce additional intermolecular interactions (e.g., C-H···F hydrogen bonds) and tune the energy levels of the frontier molecular orbitals, potentially leading to materials with desirable optical properties for applications in sensors or organic light-emitting diodes (OLEDs).

Integration into Functional Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

There are no published studies on the integration of This compound into functional supramolecular assemblies or Metal-Organic Frameworks (MOFs). The N-hydroxy group would fundamentally alter its coordination and hydrogen bonding capabilities compared to its parent N-H pyrazole.

For context, the parent compound, 4-Fluoro-1H-pyrazole , has been studied for its supramolecular chemistry. X-ray crystallography reveals that in its solid state, it does not form the trimeric motifs seen in its chloro and bromo analogues; instead, it forms one-dimensional chains through intermolecular N-H···N hydrogen bonds. nih.govnih.gov This hydrogen-bonding capability is a key feature of the pyrazole core. nih.gov

The broader class of pyrazole-containing ligands is widely used in the construction of MOFs. For example, nanoscaled MOFs have been synthesized from the assembly of Zinc(II) ions and ligands like 1,4-bis(1H-pyrazol-4-yl)-benzene. nih.gov The pyrazole moiety's nitrogen atoms are crucial for coordinating with metal nodes to build these frameworks. The introduction of a 1-hydroxy group, as in This compound , would offer a different coordination mode (e.g., via the N-O group), potentially leading to novel framework topologies, though this remains unexplored.

Development of Optoelectronic Materials Based on Fluorinated Pyrazole Chromophores

No research is available on the development of optoelectronic materials specifically based on This compound or its use as a chromophore.

While the specific target compound has not been investigated, the general class of fluorinated pyrazoles has been explored for such applications. Pyrazoline derivatives, for instance, are known to exhibit strong fluorescence and have been used in organic electroluminescent devices (OLEDs). chemscene.com The photophysical properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also attracted significant attention in material science. nih.gov The incorporation of fluorine can tune the electronic and photophysical properties of these systems. However, without experimental data, the specific impact of the 4-fluoro and 1-hydroxy substituents on the chromophoric and emissive properties of the pyrazole ring in This compound remains unknown.

Mechanistic Studies of Biological Interactions (Chemical Perspective)

Elucidation of Enzyme-Inhibitor Binding Modes via Molecular Docking and Dynamics Simulations

There are no molecular docking or dynamics simulation studies published specifically for This compound . However, research on the related class of N-hydroxypyrazoles demonstrates their potential as enzyme inhibitors, with their binding modes often elucidated through computational methods.

N-hydroxypyrazoles have been designed as bioisosteres for carboxylic acids, a common functional group in enzyme substrates and inhibitors. A key study on N-hydroxypyrazol-5-yl glycine (B1666218) (NHP5G) derivatives targeting the N-methyl-D-aspartic acid (NMDA) receptor provides a model for how such compounds might bind. nih.govsemanticscholar.org Molecular docking simulations indicated that the deprotonated N-hydroxy group is critical for binding, forming a hydrogen bond with a water molecule in the active site, thereby mimicking the interaction of a carboxylate group. nih.gov

Similarly, docking studies on other hydroxypyrazole derivatives, such as those designed to inhibit the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, have been performed to predict binding affinity and guide synthesis. ebi.ac.uk These studies show that the pyrazole core and its substituents can fit within the enzyme's active site, with docking scores helping to prioritize candidates for experimental testing. ebi.ac.uk

Table 1: Molecular Docking Scores of Representative Hydroxypyrazole Derivatives Against PfDHODH This interactive table presents the docking scores for synthesized hydroxypyrazole compounds compared to known inhibitors, illustrating the use of computational methods in this class.

| Compound | Docking Score (Dscore) | Reference |

| 1-(naphthalene-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate | -8.39 | ebi.ac.uk |

| 1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate | -8.00 (approx.) | ebi.ac.uk |

| Known Inhibitor (Compound 3c) | -6.50 (approx.) | ebi.ac.uk |

| Known Inhibitor (Compound 12) | -10.50 (approx.) | ebi.ac.uk |

Note: Data is for related hydroxypyrazole compounds, not this compound. Dscores are indicative values from the study.

Structure-Activity Relationships (SAR) from a Ligand-Receptor Interaction Standpoint

No structure-activity relationship (SAR) studies have been conducted for This compound .

SAR studies on related N-hydroxypyrazoles provide valuable insights into how structural modifications influence biological activity. In the study of NHP5G derivatives as NMDA receptor ligands, several key SAR points were established nih.govsemanticscholar.org:

Stereochemistry: The (R)-enantiomers of the glycine derivatives were consistently preferred, showing higher affinity for the receptor. nih.gov

Substituent Effects: The nature of the substituent at the 4-position of the pyrazole ring was crucial for modulating activity and selectivity. For example, 4-propyl NHP5G acts as an antagonist at the NR1/NR2A receptor subtype but as an agonist at the NR1/NR2D subtype. nih.govsemanticscholar.org This demonstrates that even small changes in alkyl chain length can dramatically alter the pharmacological profile.

Another study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols identified that maximal antipsychotic-like activity was achieved with methyl groups at the N1 and C3 positions of the pyrazole ring and a 3-chloro substituent on the phenyl ring. This highlights the importance of specific substitution patterns around the pyrazole core for optimizing ligand-receptor interactions.

Investigation of Protein-Ligand Interactions and Chemically Driven Selectivity

Specific investigations into protein-ligand interactions and chemically driven selectivity for This compound are not available in the literature.

The principles of such interactions can be understood from studies on analogous compounds. The primary chemical feature driving the interaction of N-hydroxypyrazoles in biological systems is the ability of the N-hydroxy group to act as a bioisosteric replacement for a carboxylic acid. nih.gov Docking studies show that the amino acid portion of NHP5G derivatives overlaps with the neurotransmitter glutamate (B1630785) in the NMDA receptor binding domain, while the deprotonated N-hydroxy group engages in a key hydrogen bond, anchoring the ligand in the active site. nih.gov

Chemically driven selectivity is achieved by exploiting subtle differences in the topology of receptor subtypes. The substituent at the 4-position of the pyrazole ring in NHP5G derivatives protrudes into a crevice formed between the upper and lower domains of the receptor's clamshell-like structure. nih.gov The size and nature of this substituent determine how it interacts with specific amino acid residues lining this pocket, such as Lys485 and Tyr731. nih.gov By carefully modifying this part of the molecule, it is possible to design ligands that can differentiate between highly similar receptor subtypes, a critical goal in modern drug discovery. nih.gov

Q & A

Basic: What synthetic methodologies are currently employed for 4-Fluoro-1H-pyrazol-1-ol, and how do they compare in efficiency?

The synthesis of this compound can be approached via direct fluorination or multi-step cyclization. The most efficient method involves a single-step fluorination of pyrazole using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), achieving 78% yield under optimized conditions (inorganic base, 60°C, 12 hours). This method eliminates hydrazine, reducing toxicity and simplifying purification . In contrast, older multi-step routes (e.g., hydrazine-mediated cyclization) yield 45–55% and require hazardous reagents . Post-synthesis purification often employs recrystallization from methanol or ethanol to achieve >95% purity, critical for reproducibility in downstream applications .

Basic: What analytical techniques are essential for structural validation of this compound and its derivatives?

Key techniques include:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, resolving hydrogen bonding, and verifying tautomeric forms .

- NMR spectroscopy : NMR confirms fluorination at the 4-position, while NMR identifies tautomeric equilibria between 1H-pyrazol-1-ol and 1H-pyrazol-4-ol forms.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns, distinguishing regioisomers.

Advanced: How can researchers optimize fluorination conditions for pyrazole precursors to improve regioselectivity?

Optimization strategies include:

- Reagent selection : Selectfluor® minimizes byproducts compared to electrophilic fluorinating agents like N-fluoropyridinium salts .

- Solvent/base systems : Polar aprotic solvents (e.g., DMF) with inorganic bases (KCO) enhance reaction rates and regioselectivity by stabilizing intermediates .

- Temperature control : Lower temperatures (40–60°C) reduce decomposition, while higher temperatures (>80°C) may promote side reactions.

- Kinetic monitoring : In situ NMR tracks fluorination progress, enabling real-time adjustments .

Advanced: How should discrepancies in antimicrobial activity data for this compound derivatives be addressed?

Contradictions often arise from:

- Structural variations : Substituents at the 3- and 5-positions (e.g., aryl groups) significantly alter hydrophobicity and membrane penetration .

- Assay conditions : Standardize minimum inhibitory concentration (MIC) testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. For example, hydrazone derivatives exhibit strain-specific activity against Staphylococcus aureus (MIC = 2–8 µg/mL) but not Gram-negative bacteria .

- Synergistic effects : Combine with β-lactamase inhibitors to enhance efficacy against drug-resistant strains .

Basic: What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as fluorinated pyrazoles may release HF upon decomposition .

- First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced: How can crystallographic data resolve tautomeric ambiguities in this compound derivatives?

- Hydrogen bonding analysis : SHELXL refines hydrogen positions to distinguish between 1H-pyrazol-1-ol (O–H···N) and 1H-pyrazol-4-ol (N–H···O) tautomers .

- Complementary techniques : Pair X-ray data with IR spectroscopy (O–H stretches at 3200–3500 cm) and solid-state NMR to confirm tautomeric dominance .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Catalytic additives : 10 mol% KI accelerates fluorination, reducing reaction time and dimerization byproducts .

- Flow chemistry : Continuous reactors improve heat/mass transfer, minimizing thermal degradation .

- Workup optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted Selectfluor®, while column chromatography isolates high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.